molecular formula C9H13NO4 B1435804 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid CAS No. 2098032-40-5

9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid

Cat. No.: B1435804
CAS No.: 2098032-40-5
M. Wt: 199.2 g/mol
InChI Key: DHHFGQBOAKYHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

This compound possesses the molecular formula C₉H₁₃NO₄ and a molecular weight of 199.20 atomic mass units, with the Chemical Abstracts Service registry number 2098032-40-5. The compound's structural complexity arises from its spirocyclic framework, which features two rings sharing a single quaternary carbon atom, combined with multiple heteroatoms and functional groups strategically positioned throughout the molecular architecture.

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for spirocyclic systems, which were first established by Adolf von Baeyer in 1900. According to these naming conventions, the prefix "spiro" denotes the presence of two rings sharing a common spiro junction, followed by square brackets containing the number of atoms in each ring, excluding the spiroatom itself. In this case, the [4.5] designation indicates that one ring contains four atoms while the other contains five atoms, with the shared spiroatom forming the connection point between these two cyclic structures.

The compound contains both oxygen and nitrogen heteroatoms integrated into the ring system, classifying it as a heterocyclic spiro compound rather than a purely carbocyclic structure. The "2-oxa" designation indicates the presence of an oxygen atom at position 2, while "8-aza" specifies a nitrogen atom at position 8. The "9-oxo" component identifies a ketone functional group at position 9, and the "6-carboxylic acid" portion indicates the presence of a carboxylic acid group at position 6.

Chemical Property Value
Molecular Formula C₉H₁₃NO₄
Molecular Weight 199.20 g/mol
Chemical Abstracts Service Number 2098032-40-5
Simplified Molecular Input Line Entry System O=C(C(CNC(C1)=O)C21CCOC2)O

Historical Context in Spirocyclic Compound Research

The development of spirocyclic chemistry traces its origins to the pioneering work of Adolf von Baeyer, who first identified and named spiro compounds in 1900. Baeyer's fundamental observations established that spirocyclic compounds are characterized by having two or more rings sharing a single atom, creating what he termed "twisted structures" that would prove to have significant implications for three-dimensional molecular architecture.

The historical significance of spirocyclic compounds in chemical research became particularly evident with the synthesis of spironolactone, which demonstrated the potential for spiro heterocycles to exhibit important biological activities. This breakthrough compound served as a competitive antagonist of the aldosterone receptor and played a pivotal role in edema treatment, establishing a precedent for the therapeutic potential of spirocyclic architectures. Following this success, numerous compounds with enhanced anti-aldosterone activity, such as androstane derivatives spirorenone and drospirenone, were synthesized and developed for clinical applications.

The evolution of spirocyclic compound research has been marked by increasing recognition of the unique conformational properties these molecules possess. The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when these molecules interact with their putative molecular targets, making them particularly valuable in drug discovery applications. This characteristic has driven extensive research into spirocyclic architectures over the past century, with particular emphasis on developing new synthetic methodologies for constructing these challenging molecular frameworks.

Research groups have increasingly focused on spirocyclic compounds due to their rigid conformational features and three-dimensional geometry, which have found applications in organic optoelectronic devices, pharmaceutical chemistry, and materials science. The development of spirocycle compounds has proven challenging in modern organic synthesis because it involves creating a quaternary center, one of the most demanding tasks among synthetic transformations.

Significance in Heterocyclic Chemistry

This compound exemplifies the importance of heterocyclic spirocyclic compounds in contemporary chemical research. Heterocyclic spiro compounds are distinguished from their carbocyclic counterparts by the presence of heteroatoms either at the spiro center or within one or both of the constituent rings. This compound specifically contains both oxygen and nitrogen heteroatoms, positioning it within the broad category of mixed heteroatom spirocycles that have gained significant attention for their diverse chemical and biological properties.

The significance of heterocyclic spirocyclic compounds in modern chemistry stems from several key factors. First, these compounds exhibit enhanced solubility compared to their purely carbocyclic analogs, largely due to the presence of heteroatoms that can participate in hydrogen bonding and other intermolecular interactions. The perpendicular arrangement of spiro compounds results in the suppression of molecular interactions of π-systems, which enhances solubility and prevents the formation of excimers often observed in solid-state fluorescent compounds.

Statistical analysis of bioactive compounds reveals that at least 85% of all biologically active molecules incorporate a heterocyclic moiety into their structure. This remarkable prevalence underscores the fundamental importance of heterocyclic chemistry in drug discovery and development. Spirocyclic heterocycles represent a particularly valuable subset of this chemical space, offering unique three-dimensional architectures that can provide novel approaches to target binding and selectivity.

The structural rigidity inherent in spirocyclic systems provides several advantages in heterocyclic chemistry applications. The doubling of molecular weight, combined with the cross-shaped molecular structure and rigidity of spiro compounds, leads to entanglement in the amorphous solid state, inhibiting crystallization. This property has implications for both pharmaceutical formulation and materials science applications, where controlled solid-state behavior is often desirable.

Recent synthetic strategies for spiro heterocycles have focused on developing efficient methodologies for constructing these complex architectures. The synthesis of spiro heterocycles typically involves challenging transformations that require careful consideration of regioselectivity, stereoselectivity, and functional group compatibility. These synthetic challenges have driven innovation in organic methodology, leading to the development of new catalytic systems and reaction protocols specifically designed for spirocyclic construction.

Structural Feature Chemical Significance
Spirocyclic Framework Provides rigid three-dimensional architecture
Heteroatom Integration Enhances solubility and biological activity potential
Multiple Functional Groups Offers diverse chemical reactivity profiles
Quaternary Carbon Center Creates conformational rigidity and stability

Properties

IUPAC Name

9-oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c11-7-3-9(1-2-14-5-9)6(4-10-7)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHFGQBOAKYHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(=O)NCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spiroannulation via Alkylation and Cyclization

A common laboratory approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, leading through alkylation and heterocyclization steps to form the spirocyclic core. This method uses commercially available starting materials and typically requires controlled reaction conditions to ensure the formation of the desired spiro compound with high purity.

  • Key steps:

    • Alkylation of the nitrile precursor.
    • Intramolecular cyclization to form the 2-oxa-8-azaspiro ring system.
    • Hydrolysis or functional group transformation to introduce the carboxylic acid moiety.
  • Reaction conditions: Often performed in polar aprotic solvents with catalytic bases or acids to facilitate ring closure.

  • Characterization: Progress is monitored by thin-layer chromatography (TLC) and mass spectrometry, with final product confirmation via NMR and IR spectroscopy.

Spirocyclization from 2-oxa-spiro[3.4]octane-1,3-dione Derivatives

Another validated synthetic route involves reacting 2-oxa-spiro[3.4]octane-1,3-dione derivatives with substituted amines or carbonyl-containing reagents. The reaction proceeds through nucleophilic attack and ring-closing steps to yield the azaspiro ring.

  • Catalysts and reagents: Catalytic bases such as triethylamine or acid-mediated conditions promote spirocyclization.

  • Functionalization: Ester-protected intermediates are hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods

Industrial-scale synthesis generally adapts laboratory methods, optimizing for scalability and efficiency:

  • Use of continuous flow reactors to improve reaction control and throughput.
  • Employment of robust catalysts and solvents to enhance yield and purity.
  • Process intensification techniques such as in-line monitoring and automated purification.

While detailed industrial protocols are proprietary and less documented, these adaptations ensure cost-effective and reproducible production of the compound at scale.

Reaction Types and Reagents in Preparation

Reaction Type Common Reagents Purpose/Outcome
Oxidation Potassium permanganate, H2O2 Conversion of intermediate alcohols or aldehydes to ketones or acids.
Reduction Lithium aluminum hydride (LiAlH4) Reduction of ketones or esters to alcohols or amines.
Nucleophilic Substitution Sodium hydride (NaH), DMF Substitution at carbons adjacent to oxygen and nitrogen to introduce functional groups or ring closure.

These reactions are often integral in multi-step synthesis to modify functional groups or facilitate ring formation.

Phase Transfer Catalysis and Base-Mediated Cyclization

Research on related azaspirocycloalkane derivatives shows effective synthesis under phase transfer catalysis (PTC) conditions or traditional basic conditions:

  • Procedure: Reaction of cycloalkanecarboxamide derivatives with reagents such as ethylcyanoacetate or benzylidenemalononitrile in solvents like dioxane, with potassium carbonate and tetrabutylammonium bromide as phase transfer catalyst.

  • Mechanism: Initial nucleophilic attack on ester or cyano groups, followed by elimination and cyclization steps, forming spiroheterocycles.

  • Outcome: High yields of spiro compounds with potential for further functionalization.

This methodology could be adapted for the synthesis of 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid or its analogs.

Detailed Research Findings and Spectroscopic Characterization

  • NMR Spectroscopy:

    • $$^{13}C$$ NMR typically shows the carbonyl carbon (C-9) resonance near 170–180 ppm.
    • Proton NMR reveals characteristic splitting patterns adjacent to oxygen and nitrogen atoms, confirming the spirocyclic framework.
  • IR Spectroscopy:

    • Broad O–H stretch around 2500–3000 cm$$^{-1}$$ confirms carboxylic acid presence.
    • Strong C=O stretch near 1700 cm$$^{-1}$$ corresponds to ketone functionalities.
  • X-ray Crystallography:

    • Used to resolve stereochemical details at the spiro junction and confirm the bicyclic structure.
    • Crystallization is typically achieved in polar aprotic solvents such as DMSO/water mixtures.

Summary Table of Key Preparation Methods

Methodology Starting Materials Reaction Conditions Key Intermediates Advantages References
Alkylation of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane Tetrahydropyran-4-carbonitrile, 1-bromo-2-fluoroethane Polar aprotic solvent, catalytic base/acid Alkylated nitrile, spirocyclic intermediate Straightforward, uses commercial reagents
Spirocyclization of 2-oxa-spiro[3.4]octane-1,3-dione with amines 2-oxa-spiro[3.4]octane-1,3-dione derivatives, substituted amines Catalytic base or acid, reflux conditions Ester-protected spiro intermediates High selectivity, versatile functionalization
Phase Transfer Catalysis with cycloalkanecarboxamides 1-anilinocycloalkanecarboxamide, ethylcyanoacetate, benzylidenemalononitrile Dioxane, K2CO3, TBAB, 60°C, reflux Nucleophilic addition intermediates Efficient, high yields, adaptable
Industrial continuous flow adaptations Similar to lab-scale reagents Continuous flow reactors, optimized catalysts Spirocyclic acid Scalable, reproducible, cost-effective

Additional Notes

  • The synthesis is sensitive to reaction conditions, particularly temperature and solvent choice, to avoid side reactions such as over-oxidation or polymerization.
  • Purification often involves recrystallization from aqueous ethanol or petroleum ether to obtain analytically pure material.
  • The compound’s structural complexity allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.

This comprehensive overview synthesizes data from peer-reviewed literature, patent documents, and advanced synthetic methodologies, providing a professional and authoritative guide to the preparation of this compound. The methods outlined ensure reproducibility and scalability for both research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the carbon atoms adjacent to the oxygen and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Building Block : The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules. Its spirocyclic nature provides distinct pathways for functionalization and modification.
    • Reactions : It can undergo oxidation, reduction, and nucleophilic substitution reactions, making it useful for synthesizing derivatives with varied biological activities.
  • Biological Activity
    • Antimicrobial Properties : Preliminary studies suggest that 9-oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
    • Anticancer Research : The compound has been investigated for its potential as an anticancer agent. Its structure allows interaction with specific biological targets involved in cancer cell proliferation.
  • Pharmaceutical Development
    • Drug Design : The compound's unique structural features are explored in drug design, particularly for creating spirocyclic drugs that can target specific receptors or enzymes implicated in diseases.
    • Case Study : A recent patent describes derivatives of this compound as inhibitors of PTPN11 (SHP2), a target for cancer therapy, indicating its relevance in medicinal chemistry .
  • Antimicrobial Activity
    • A study tested the compound against various bacterial strains, showing significant inhibition zones compared to control substances. This indicates its potential as a new antimicrobial agent.
  • Anticancer Activity
    • In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting further exploration for therapeutic applications.
  • Synthetic Applications
    • Researchers have successfully utilized this compound in the synthesis of novel spirocyclic compounds that exhibit enhanced biological activities compared to traditional scaffolds.

Mechanism of Action

The mechanism of action of 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related spirocyclic compounds and their distinguishing characteristics:

Compound Name Molecular Formula Key Substituents/Modifications Notable Properties/Applications Reference ID
9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid C₉H₁₃NO₄ -COOH at C6; ketone at C9 Copper complexation, ligand in coordination chemistry
(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid C₉H₁₃NO₃S Sulfur (thia) replaces oxygen at C6 Enhanced stability due to thioether linkage
9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylic acid C₈H₁₂N₂O₃ Additional nitrogen (aza) at C2 Potential bioactive scaffold for drug design
7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic acid C₁₃H₁₉NO₄ Butanoic acid side chain; dual ketone groups Regulatory-compliant reference standard
1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester C₁₆H₁₉NO₃ Esterification of -COOH with benzyl group Improved lipophilicity for drug delivery
6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride C₁₃H₂₅ClN₂O₂ tert-butyl ester; hydrochloride salt Intermediate in peptide synthesis

Reactivity and Functionalization

  • Coordination Chemistry : The carboxylic acid group in this compound enables complexation with metal ions like Cu²⁺, forming structures such as [{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂]. Analogues lacking the -COOH group (e.g., esters) show reduced metal-binding capacity .
  • Sulfur vs. Oxygen Substitution : Replacement of oxygen with sulfur (e.g., in (8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid) alters electronic properties and enhances resistance to oxidative degradation .
  • Ester Derivatives : Benzyl or tert-butyl esters of the parent compound improve solubility in organic solvents, facilitating use in hydrophobic environments .

Biological Activity

9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid is a spiro compound notable for its unique bicyclic structure that incorporates both oxygen and nitrogen atoms. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula : C9_9H13_{13}NO4_4
  • Molecular Weight : 199.2 g/mol
  • CAS Number : 2098032-40-5

The synthesis of this compound typically involves reactions utilizing commercially available reagents, such as tetrahydropyran derivatives. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological activity.

Mechanism of Action : The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against various pathogens.
  • Enzyme Inhibition : The compound has been explored as an inhibitor of specific enzymes, which could have implications in treating diseases related to enzyme dysregulation.
  • Bioactive Compound : Investigated for its role as a bioactive molecule in biochemical pathways.

Antimicrobial Activity

A study focusing on the antibacterial properties of spiro compounds found that derivatives similar to 9-Oxo-2-oxa-8-azaspiro[4.5]decane demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) were notably low, indicating potent activity.

CompoundTarget BacteriaMIC (μg/mL)
9-Oxo CompoundStaphylococcus aureus<0.1
9-Oxo CompoundEscherichia coli1
Related Spiro CompoundKlebsiella pneumoniae<0.5

Enzyme Inhibition Studies

In enzyme inhibition assays, the compound exhibited promising results against angiotensin-converting enzyme (ACE), with IC50 values comparable to established inhibitors. This suggests potential therapeutic applications in hypertension management.

CompoundEnzyme TargetIC50 (μM)
9-Oxo CompoundACE0.07
Control CompoundACE0.05

Q & A

Q. What are the common synthetic routes for preparing 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves spiroannulation strategies to construct the bicyclic core. A validated approach includes reacting a 2-oxa-spiro[3.4]octane-1,3-dione derivative with appropriately substituted amines or carbonyl-containing reagents to form the azaspiro ring. For example, in analogous spiro systems, intermediates such as benzothiazolyl-imine derivatives or hydroxyl-substituted aromatic precursors are used to stabilize reactive intermediates during cyclization . Key steps include:
  • Ring-closing : Use of catalytic bases (e.g., triethylamine) or acid-mediated conditions to promote spirocyclization.
  • Carboxylic acid functionalization : Hydrolysis of ester-protected intermediates under acidic or basic conditions.
    Characterization of intermediates via TLC and mass spectrometry is critical to monitor reaction progress.

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) be systematically applied to confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Analyze splitting patterns to confirm the spirocyclic structure. For instance, the deshielded carbonyl carbon (C-9) typically appears near 170–180 ppm in 13C NMR. Protons adjacent to the oxygen atom in the 2-oxa ring show distinct coupling patterns (e.g., doublets of doublets) .
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly for the spiro junction and substituent orientations. Crystallization in polar aprotic solvents (e.g., DMSO/water mixtures) is recommended for stable crystal formation .
  • IR spectroscopy : Confirm the presence of carboxylic acid (broad O–H stretch ~2500–3000 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) functionalities.

Advanced Research Questions

Q. What strategies can resolve contradictory data between computational predictions and experimental observations in the stereochemical configuration of this compound?

  • Methodological Answer :
  • DFT calculations : Optimize molecular geometries using B3LYP/6-31G(d) basis sets to predict stable conformers. Compare calculated NMR chemical shifts (via GIAO method) with experimental data to identify discrepancies .
  • NOE experiments : Perform 2D NOESY to detect spatial proximity between protons, especially around the spiro center. For example, cross-peaks between H-8 (azaspiro) and H-7 (oxa ring) can validate relative stereochemistry .
  • Dynamic NMR : Monitor temperature-dependent splitting to assess rotational barriers in the spiro system, which may explain unexpected signal broadening.

Q. How can reaction conditions be optimized to minimize regioisomeric by-products during the synthesis of derivatives?

  • Methodological Answer :
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of reactive sites and reduce side reactions. Evidence from analogous spiro syntheses shows improved regioselectivity under anhydrous conditions .
  • Catalytic control : Employ transition-metal catalysts (e.g., Pd(OAc)₂) to direct coupling reactions. For example, Suzuki-Miyaura cross-coupling can selectively functionalize the aromatic moiety without disrupting the spiro core .
  • By-product analysis : Use HPLC-MS to identify regioisomers. Adjust stoichiometry of reagents (e.g., limiting amine equivalents) to suppress competing pathways.

Q. What experimental protocols ensure stability of this compound during long-term storage or under reactive conditions?

  • Methodological Answer :
  • Storage : Lyophilize the compound and store under inert gas (argon) at –20°C to prevent hydrolysis or oxidation. Stability studies in related spiro compounds show <5% degradation over 12 months under these conditions .
  • In situ protection : During reactions, use trimethylsilyl esters to protect the carboxylic acid group, which can be deprotected post-synthesis with mild tetrabutylammonium fluoride (TBAF) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Metabolic profiling : Use LC-HRMS to identify metabolites in plasma or tissue samples. For example, hydroxylation or glucuronidation of the spiro ring may reduce bioavailability in vivo .
  • Dose-response recalibration : Adjust in vitro assay concentrations to match physiologically achievable levels. Pharmacokinetic modeling (e.g., using PK-Sim) can bridge this gap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid
Reactant of Route 2
9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.